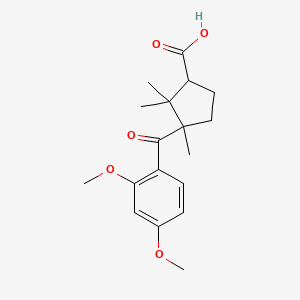
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a benzoyl group substituted with two methoxy groups and a cyclopentane ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride . This intermediate is then reacted with a suitable cyclopentane derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The benzoyl group and methoxy substituents can interact with enzymes or receptors, influencing biological pathways. Detailed studies on its binding affinity and activity are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: A simpler analog with similar functional groups but lacking the cyclopentane ring.
2-(2,4-Dimethoxybenzoyl)furan-3-carboxylic acid: Another compound with a benzoyl group and methoxy substituents but with a furan ring instead of a cyclopentane ring.
Uniqueness
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
Properties
CAS No. |
63139-01-5 |
|---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H24O5/c1-17(2)13(16(20)21)8-9-18(17,3)15(19)12-7-6-11(22-4)10-14(12)23-5/h6-7,10,13H,8-9H2,1-5H3,(H,20,21) |
InChI Key |
SLBBETLGQKQVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)C2=C(C=C(C=C2)OC)OC)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
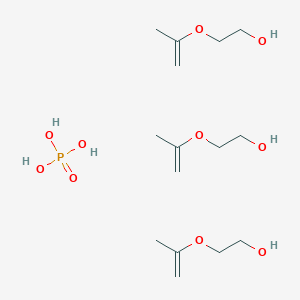
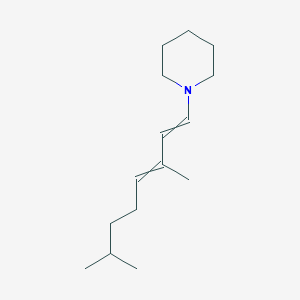
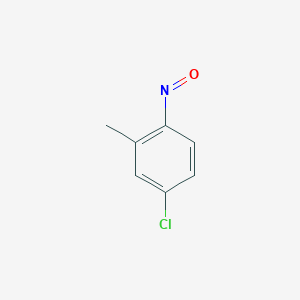
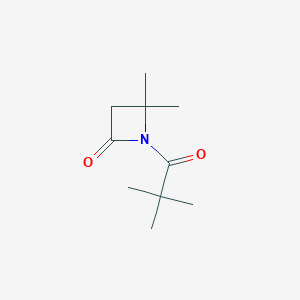
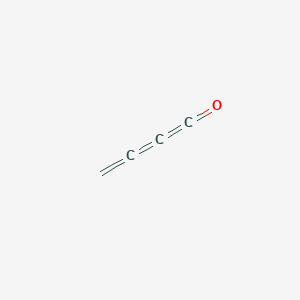
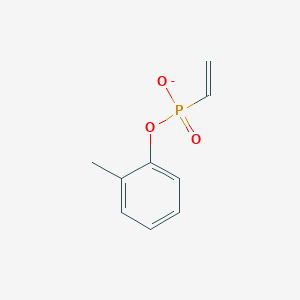

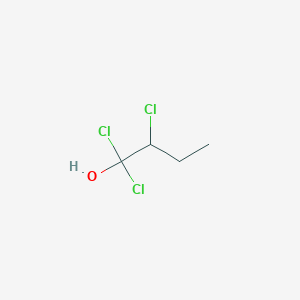
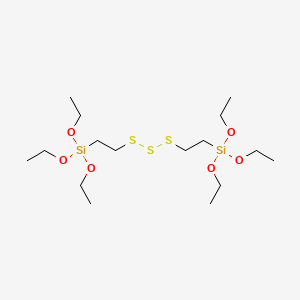

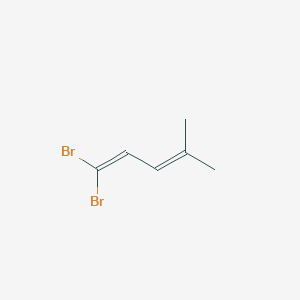
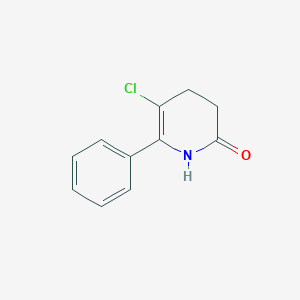
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
